molecular formula C7H4FNOS B081689 5-Fluorobenzo[d]oxazole-2-thiol CAS No. 13451-78-0

5-Fluorobenzo[d]oxazole-2-thiol

Cat. No. B081689
CAS RN: 13451-78-0
M. Wt: 169.18 g/mol
InChI Key: UVHVJSJZCPFGET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds like "5-Fluorobenzo[d]oxazole-2-thiol" often involves multi-step processes, including the formation of intermediates such as oxadiazoles, triazoles, and other thiol-containing heterocycles. For example, the electrochemical synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzene thiols, which shares structural motifs with "5-Fluorobenzo[d]oxazole-2-thiol," illustrates the type of synthetic approach that might be applicable (Esmaili & Nematollahi, 2013).

Molecular Structure Analysis

The molecular structure of "5-Fluorobenzo[d]oxazole-2-thiol" features a benzoxazole core substituted with a fluorine atom and a thiol group. This structure is anticipated to exhibit unique electronic and photophysical properties due to the presence of the electronegative fluorine atom and the reactive thiol group. Studies on related fluorinated heterocycles have demonstrated their potential in developing novel materials with enhanced stability and performance (Jiang et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of "5-Fluorobenzo[d]oxazole-2-thiol" would likely be influenced by both the oxazole ring and the thiol functionality. The oxazole ring is known for its nucleophilic and electrophilic sites, enabling various substitution reactions. In contrast, the thiol group can participate in redox reactions, metal coordination, and the formation of disulfides, which are valuable in cross-linking and the design of functional materials.

Physical Properties Analysis

While specific data on "5-Fluorobenzo[d]oxazole-2-thiol" are not available, the physical properties of similar fluorinated heterocyclic compounds typically include solid-state stability, solubility in common organic solvents, and distinct melting and boiling points. The fluorine substitution often affects the compound's lipophilicity and can enhance membrane permeability in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of "5-Fluorobenzo[d]oxazole-2-thiol" would be characterized by its ability to undergo nucleophilic substitution reactions at the oxazole ring, potentially facilitated by the electron-withdrawing effect of the fluorine atom. Additionally, the thiol group presents opportunities for thiol-ene reactions, a valuable tool in polymer chemistry and material science for functionalization and cross-linking.

For further insights into the synthesis, molecular structure, and properties of compounds related to "5-Fluorobenzo[d]oxazole-2-thiol," and to explore the broader context of their applications in chemistry and beyond, visit consensus.app.

Scientific Research Applications

  • Synthesis of antimicrobial compounds: 5-Fluorobenzo[d]oxazole-2-thiol derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown good to moderate activity against various pathogens (Bayrak et al., 2009).

  • Antifungal applications: Derivatives of 5-Fluorobenzo[d]oxazole-2-thiol have been found to possess significant antifungal activities. Certain compounds exhibited high inhibitory effects on the growth of various fungi (Xu et al., 2007).

  • Inhibition of α-glucosidase and antioxidant activities: Some benzimidazole derivatives containing 5-Fluorobenzo[d]oxazole-2-thiol showed notable α-glucosidase inhibitory and antioxidant activities. This suggests potential applications in diabetes and oxidative stress-related conditions (Menteşe et al., 2015).

  • Synthesis of anticancer agents: The compound has been used in the synthesis of new derivatives with potential anticancer properties. These derivatives have shown in vitro anticancer activity against various cancer cell lines (Osmaniye et al., 2018).

  • Development of novel PET cancer imaging agents: Carbon-11 labeled fluorinated 2-arylbenzothiazoles, synthesized from 5-Fluorobenzo[d]oxazole-2-thiol, have been proposed as probes for PET imaging in cancer research (Wang et al., 2006).

Mechanism of Action

Safety and Hazards

5-Fluorobenzo[d]oxazole-2-thiol is harmful if swallowed and causes serious eye damage. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves and eye/face protection, should be worn when handling this chemical .

Future Directions

Benzoxazole derivatives, including 5-Fluorobenzo[d]oxazole-2-thiol, are of interest in the field of medicinal chemistry due to their wide range of pharmacological activities. Future research may focus on the development of novel compounds that inhibit quorum sensing without being antibiotic, as these are currently emerging fields .

properties

IUPAC Name

5-fluoro-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHVJSJZCPFGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444957
Record name 5-Fluoro-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13451-78-0
Record name 5-Fluoro-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluorobenzoxazole-2-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Amino-4-fluorophenol (1.21 g, 9.52 mmol) and potassium hydroxide (0.64 g, 11.4 mmol) were dissolved in carbon disulfide (15 mL) and EtOH (25 mL), and the reaction mixture was heated to reflux overnight. Upon cooling to rt, the reaction mixture was concentrated under reduced pressure. The resulting solid was suspended in 1 M aqueous HCl and collected by filtration. This was washed with 1 M aqueous HCl (2×) and water (2×) and was air-dried. This gave 1.115 g (69%) of the title compound as a yellow solid. LC-MS: RT=6.89 min., [M+H]+=169.9.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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